N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzothiazole ring fused with other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Ring: Starting with ortho-aminothiophenol and reacting it with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Piperazine Derivative Formation: Reacting 3-chlorophenylamine with piperazine to form the 3-chlorophenylpiperazine intermediate.
Coupling Reaction: Combining the benzothiazole derivative with the piperazine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the benzothiazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)-2-oxoacetamide
- N-(benzo[d]thiazol-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoacetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide is unique due to the presence of the 3-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be reflected in its binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-13-4-3-5-14(12-13)23-8-10-24(11-9-23)18(26)17(25)22-19-21-15-6-1-2-7-16(15)27-19/h1-7,12H,8-11H2,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRRGCKICBLRCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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